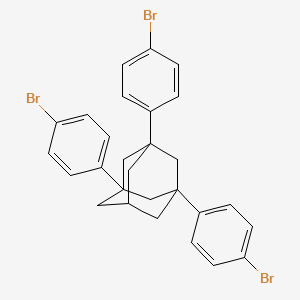
(1S,3S,5S)-1,3,5-Tris(4-bromophenyl)adamantane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,3S,5S)-1,3,5-Tris(4-bromophenyl)adamantane is a chemical compound characterized by its adamantane core structure, which is a tricyclic hydrocarbon The adamantane core is substituted at the 1, 3, and 5 positions with 4-bromophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S,5S)-1,3,5-Tris(4-bromophenyl)adamantane typically involves the following steps:
Starting Materials: The synthesis begins with adamantane, which is a commercially available compound.
Bromination: The adamantane core is brominated at the 1, 3, and 5 positions using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Coupling Reaction: The brominated adamantane is then subjected to a coupling reaction with 4-bromophenyl groups. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the brominated adamantane reacts with 4-bromophenylboronic acid in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(1S,3S,5S)-1,3,5-Tris(4-bromophenyl)adamantane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The phenyl rings can undergo oxidation to form corresponding phenols or quinones using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic aromatic substitution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether for reduction of bromine atoms.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution for oxidation of phenyl rings.
Major Products Formed
Substitution: Formation of substituted phenyladamantane derivatives.
Reduction: Formation of hydrogenated phenyladamantane derivatives.
Oxidation: Formation of phenol or quinone derivatives.
科学的研究の応用
(1S,3S,5S)-1,3,5-Tris(4-bromophenyl)adamantane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a molecular probe in biological systems due to its unique structural properties.
Medicine: Explored for its potential as a drug candidate or drug delivery system, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.
作用機序
The mechanism of action of (1S,3S,5S)-1,3,5-Tris(4-bromophenyl)adamantane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantane core provides a rigid and stable framework, while the 4-bromophenyl groups can engage in specific interactions with target molecules, influencing their function and signaling pathways.
類似化合物との比較
Similar Compounds
1,3,5-Tris(4-chlorophenyl)adamantane: Similar structure with chlorine substituents instead of bromine.
1,3,5-Tris(4-fluorophenyl)adamantane: Similar structure with fluorine substituents instead of bromine.
1,3,5-Tris(4-methylphenyl)adamantane: Similar structure with methyl substituents instead of bromine.
Uniqueness
(1S,3S,5S)-1,3,5-Tris(4-bromophenyl)adamantane is unique due to the presence of bromine atoms, which can participate in specific chemical reactions and interactions. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can influence the compound’s reactivity and binding properties. This makes it particularly useful in applications where specific interactions with molecular targets are desired.
特性
分子式 |
C28H25Br3 |
|---|---|
分子量 |
601.2 g/mol |
IUPAC名 |
1,3,5-tris(4-bromophenyl)adamantane |
InChI |
InChI=1S/C28H25Br3/c29-23-7-1-20(2-8-23)26-13-19-14-27(16-26,21-3-9-24(30)10-4-21)18-28(15-19,17-26)22-5-11-25(31)12-6-22/h1-12,19H,13-18H2 |
InChIキー |
BDXHVDHTRYPMMX-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3(CC1(CC(C2)(C3)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br)C6=CC=C(C=C6)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]-4-ethoxyphenyl]-](/img/structure/B13737689.png)



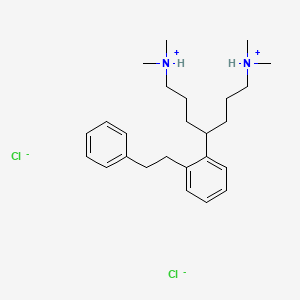
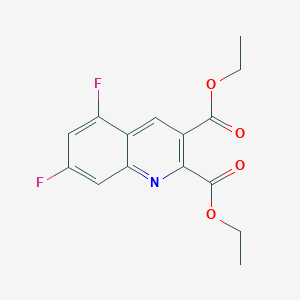
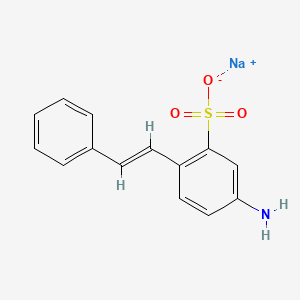



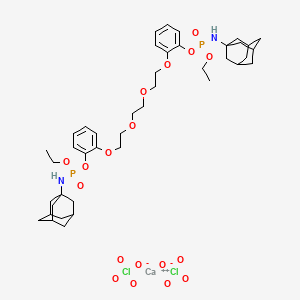
![5-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13737745.png)

![9-Oxabicyclo[3.3.2]decan-10-one](/img/structure/B13737767.png)
